N-[2-(1H-pyrazol-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs . The compound also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring and a pyrazole ring. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms, and pyrazole is a three-carbon ring with two adjacent nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has utilized thiosemicarbazide derivatives as precursors for synthesizing a range of heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, and 1,2,4-triazine ring systems, showcasing the versatility of these compounds in creating pharmacologically active agents with potential antimicrobial activities (Elmagd et al., 2017).
Cytotoxicity and Utility in Synthesis
The compound's structural analogs have been evaluated for their cytotoxic activities, with certain derivatives found to be potentially cytotoxic, highlighting its importance in developing new therapeutic agents with anticancer properties (Hegazi et al., 2010).
Mechanistic Studies
Studies on related compounds have also explored reaction mechanisms, such as ANRORC rearrangement, which provides insights into the synthetic pathways and structural transformations of heterocyclic compounds, contributing to the development of novel pharmaceuticals (Ledenyova et al., 2018).
Antimicrobial and Antimycobacterial Activity
Research into novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally related to the compound , has shown significant activity against drug-sensitive and resistant MTB strains, indicating its potential in treating tuberculosis and related infections (Lv et al., 2017).
Nematocidal Evaluation
Exploratory studies into pyrazole carboxamide derivatives have identified compounds with good nematocidal activity, suggesting potential applications in agriculture for pest control, particularly against nematodes like M. incognita (Zhao et al., 2017).
Properties
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5OS/c19-18(20,21)13-4-1-3-12(9-13)14-10-26-15(11-28-17(26)24-14)16(27)22-6-8-25-7-2-5-23-25/h1-5,7,9-11H,6,8H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQOHTNVQCPKRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C(=CSC3=N2)C(=O)NCCN4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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